molecular formula C20H21N3O3S B2970122 N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899982-69-5

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2970122
CAS No.: 899982-69-5
M. Wt: 383.47
InChI Key: MZAYPBDHASJWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypothetical Research Profile: Based on its structural features, including a sulfamoyl benzamide core, N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is proposed as a potential investigational tool for probing protein function. Scaffolds containing the sulfamoyl benzamide moiety have been identified as potent and selective antagonists for various G protein-coupled receptors (GPCRs), such as the Neuropeptide Y Y2 receptor (Y2R), making them valuable for neuropharmacology research . Such compounds are typically characterized by high target affinity, selectivity, and improved brain penetrance compared to larger peptidomimetic antagonists, making them suitable for in vivo studies of central nervous system pathways . This compound is intended for research applications such as investigating signaling pathways in cellular models, use in receptor binding assays to determine affinity and selectivity, and as a pharmacological probe in preclinical studies to elucidate the role of specific targets in disease models. Researchers are advised to conduct their own experiments to validate the specific mechanism of action and applications for this compound. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23(17-7-3-4-8-17)27(25,26)18-12-10-15(11-13-18)20(24)22-19-9-5-2-6-16(19)14-21/h2,5-6,9-13,17H,3-4,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAYPBDHASJWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the Cyanophenyl Intermediate: The initial step involves the preparation of the 2-cyanophenyl group, which can be achieved through the reaction of 2-bromobenzonitrile with a suitable nucleophile.

    Sulfamoylation: The next step involves the introduction of the cyclopentyl(methyl)sulfamoyl group. This can be done by reacting cyclopentylmethylamine with a sulfonyl chloride derivative under basic conditions.

    Coupling Reaction: Finally, the cyanophenyl intermediate is coupled with the sulfamoyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo

Biological Activity

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a synthetic compound characterized by a complex molecular structure that includes a cyanophenyl group, a cyclopentyl(methyl)sulfamoyl moiety, and a benzamide framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and neurology. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.

  • IUPAC Name: this compound
  • Molecular Formula: C20H21N3O3S
  • CAS Number: 899982-69-5

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of the Cyanophenyl Intermediate: This is achieved via nucleophilic substitution reactions using 2-bromobenzonitrile.
  • Sulfamoylation: The cyclopentyl(methyl)sulfamoyl group is introduced through reactions with suitable sulfonyl chlorides.
  • Coupling Reaction: The final compound is formed by coupling the cyanophenyl intermediate with the sulfamoyl derivative using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related compounds has shown:

  • Mechanism of Action: Induction of apoptosis in cancer cells by arresting the cell cycle at specific phases (e.g., S phase).
  • In vitro Studies: Compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects .
Cell LineInhibition Rate (%)IC50 (µM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

Case Studies and Research Findings

  • Antitumor Mechanisms: A study on related compounds demonstrated that they induce apoptosis through mitochondrial pathways, leading to caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins .
  • Inhibition Studies: Investigations into enzyme inhibition have shown that related sulfonamide compounds can effectively inhibit key enzymes involved in cancer cell proliferation, highlighting their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR): Ongoing research is focused on modifying the structure of this compound to enhance its biological activity and reduce toxicity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and biological activities of related compounds:

Compound Name Sulfamoyl Substituent Benzamide Substituent Biological Activity Target/Application Reference
N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide Cyclopentyl(methyl) 2-cyanophenyl Not explicitly reported Hypothesized enzyme/protein interaction -
LMM5 Benzyl(methyl) 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl Antifungal Candida albicans (Trr1 inhibition)
LMM11 Cyclohexyl(ethyl) 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl Antifungal Candida albicans
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide 5-methylisoxazol-4-yl 4-(1H-imidazol-1-yl) Antifungal, Antibacterial Cervical cancer, microbial pathogens
CLK042A09 Methyl and prop-2-yn-1-yl 2-[(methylsulfamoyl)methyl]phenylmethyl Weak growth inhibition Plant hypocotyl/root
N-(2-fluorophenethyl)-3-(6-methoxypyridin-3-yl)-5-(((4-(N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)methyl)benzamide Methyl(1,3,4-thiadiazol-2-yl) 2-fluorophenethyl, methoxypyridinyl PI3Kα inhibition Cancer therapy

Key Structural and Activity Insights

Sulfamoyl Group Variations :

  • The cyclopentyl(methyl) group in the target compound balances lipophilicity and steric bulk compared to benzyl(methyl) (LMM5) or cyclohexyl(ethyl) (LMM11). Cyclopentyl’s smaller ring size may improve metabolic stability over bulkier substituents .
  • Thiadiazole (compound 5i, ) and isoxazole () substituents enhance target specificity for enzymes like PI3Kα or fungal proteins.

Oxadiazole and furan moieties in LMM5/LMM11 improve antifungal activity by mimicking natural substrates of thioredoxin reductase .

Biological Activity Trends: Antifungal activity correlates with sulfamoyl groups paired with heterocyclic benzamide substituents (e.g., oxadiazole in LMM5/LMM11). The target compound’s cyano group may offer unique interactions but requires empirical validation . Weak inhibition in CLK042A09 highlights that methyl/propynyl sulfamoyl groups may reduce potency in growth assays compared to cyclopentyl or cyclohexyl derivatives .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide, and how do they influence reactivity?

  • Answer : The compound contains a benzamide core substituted with a 2-cyanophenyl group at the N-position and a cyclopentyl(methyl)sulfamoyl group at the 4-position. The cyanophenyl moiety introduces electron-withdrawing properties, enhancing electrophilic reactivity, while the sulfamoyl group provides hydrogen-bonding potential. Structural characterization via NMR (e.g., 1^1H and 13^{13}C) and mass spectrometry (MS) is critical for confirming regiochemistry and purity. For example, 1^1H NMR in CDCl3_3 can resolve aromatic protons (δ 7.2–8.1 ppm) and sulfamoyl NH signals (δ 5.8–6.2 ppm) .

Q. What synthetic routes are commonly employed for benzamide derivatives with sulfamoyl substituents?

  • Answer : A standard approach involves coupling a sulfamoyl chloride intermediate with a pre-functionalized benzamide. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) can introduce aryl groups, followed by sulfamoylation via reaction with cyclopentyl(methyl)amine and sulfuryl chloride. Purification often requires reverse-phase chromatography (e.g., 10–40% methanol/0.1% formic acid gradients) to isolate the target compound .

Q. How is the purity and stability of this compound assessed in preclinical studies?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS are standard. Stability studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma) and thermal conditions (25–40°C) assess degradation pathways. For example, amide bond hydrolysis or sulfamoyl group decomposition can be monitored via time-dependent MS fragmentation patterns .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized to improve yields of similar benzamide derivatives?

  • Answer : Key parameters include:

  • Catalyst : Pd(PPh3_3)4_4 or PdCl2_2(dppf) at 0.5–1.5 mol% loading.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) with degassing to prevent oxidation.

  • Temperature : 80–100°C for 12–24 hours.

  • Base : K2_2CO3_3 or Cs2_2CO3_3 to maintain pH >8.
    Yields >50% are achievable with rigorous exclusion of moisture and oxygen .

    Reaction ConditionYield (%)Reference
    Pd(PPh3_3)4_4, THF, 80°C53%
    PdCl2_2(dppf), DMF, 100°C61%

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

  • Answer : Comparative molecular docking and structure-activity relationship (SAR) studies are essential. For example, replacing the cyclopentyl group with a phenyl ring may reduce steric hindrance, enhancing target binding. Bioassays (e.g., IC50_{50} measurements) paired with computational models (e.g., density functional theory for electron distribution) can pinpoint critical substituents. Contradictions in cytotoxicity data (e.g., varying IC50_{50} against cancer cell lines) may arise from differences in cell permeability or off-target effects, necessitating metabolic stability assays .

Q. How is the sulfamoyl group’s role in target binding validated experimentally?

  • Answer : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinity. For instance, truncating the sulfamoyl group to a methylsulfonamide reduces hydrogen-bonding interactions, lowering binding constants (Kd_d) by 10–100-fold. Competitive assays with fluorescent probes (e.g., dansyl-labeled analogs) further confirm binding site occupancy .

Q. What advanced techniques characterize crystallographic or conformational properties?

  • Answer : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the sulfamoyl-cyclopentyl moiety. For amorphous samples, dynamic nuclear polarization (DNP) NMR enhances sensitivity for detecting low-population conformers. Computational tools like Gaussian 09 optimize molecular geometries using B3LYP/6-31G(d) basis sets .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N2_2/Ar) and anhydrous solvents to prevent side reactions.
  • Bioactivity Testing : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) with positive controls (e.g., doxorubicin for cytotoxicity).
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.